molecular formula C11H14N4O2 B15149638 ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

Katalognummer: B15149638
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: BTUNLRNLVZXQKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate typically involves the reaction of benzimidazole derivatives with ethyl acetate under specific conditions. One common method includes the use of ethanol as a solvent and piperidine as a catalyst, with the reaction carried out at temperatures ranging from 20°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while reduction could produce a more saturated benzimidazole compound.

Wissenschaftliche Forschungsanwendungen

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its antitumor effects could be related to its ability to interfere with cell division and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

This compound is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C11H14N4O2

Molekulargewicht

234.25 g/mol

IUPAC-Name

ethyl 2-(3-amino-2-iminobenzimidazol-1-yl)acetate

InChI

InChI=1S/C11H14N4O2/c1-2-17-10(16)7-14-8-5-3-4-6-9(8)15(13)11(14)12/h3-6,12H,2,7,13H2,1H3

InChI-Schlüssel

BTUNLRNLVZXQKM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.